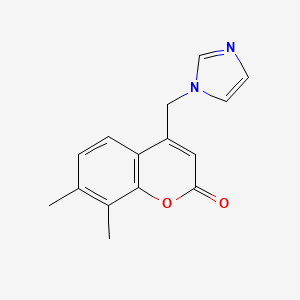

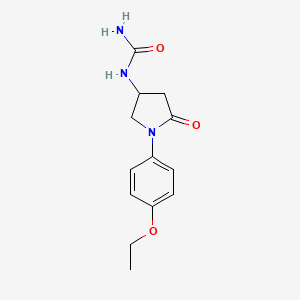

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields.

Applications De Recherche Scientifique

Chemosensor Development

A study by Maity and Govindaraju (2010) introduced a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with a triazole linker, synthesized through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the compound's utility in developing sensitive detection methods for specific metal ions based on internal charge transfer (ICT) mechanisms D. Maity & T. Govindaraju, 2010.

Inhibitory Mechanism Studies

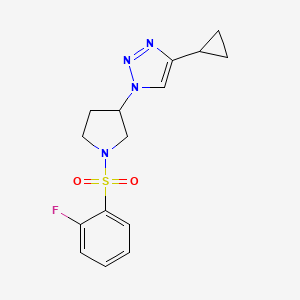

In the realm of biochemistry, the compound's framework has been explored for its inhibitory properties. Jiang and Hansen (2011) prepared sixteen disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, evaluating them as inhibitors against caspase-3. This study identifies potent inhibitors, showcasing the compound's potential in developing therapeutic agents targeting specific enzymes Yang Jiang & Trond Vidar Hansen, 2011.

Catalysis and Synthesis

The application in catalysis and synthetic chemistry is highlighted by Senoo et al. (2016), who reported the intramolecular C-H bond activation with triazoles under rhodium catalysis. This method enables the preparation of stereodefined pyrrolidines and other cyclic compounds, demonstrating the compound's versatility in facilitating complex chemical transformations with high selectivity and yield Masato Senoo, Ayana Furukawa, T. Hata, & H. Urabe, 2016.

Antifungal Activity Research

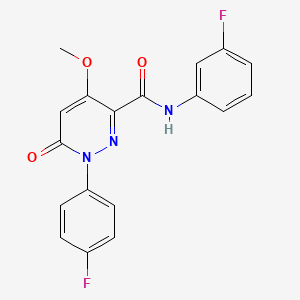

Szafrański et al. (2017) undertook the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives to address the threat of candidiasis in immunocompromised patients. Their research demonstrates the compound's efficacy against various fungal strains, highlighting its potential as a foundation for developing new antifungal agents Krzysztof Szafrański, J. Sławiński, A. Kędzia, & E. Kwapisz, 2017.

Antimicrobial Surface Activity

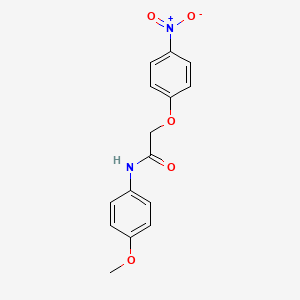

El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives, demonstrating their potential as antimicrobial agents and surface-active agents. This research indicates the compound's utility in creating materials with inherent antimicrobial properties, which could be beneficial in medical and industrial applications R. El-Sayed, 2006.

Propriétés

IUPAC Name |

4-cyclopropyl-1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c16-13-3-1-2-4-15(13)23(21,22)19-8-7-12(9-19)20-10-14(17-18-20)11-5-6-11/h1-4,10-12H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJRBVKMMLCTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)

![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2898076.png)

![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)

![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)

![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)